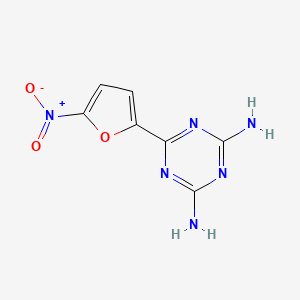

4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine

CAS No.: 720-69-4

Cat. No.: VC18024991

Molecular Formula: C7H6N6O3

Molecular Weight: 222.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 720-69-4 |

|---|---|

| Molecular Formula | C7H6N6O3 |

| Molecular Weight | 222.16 g/mol |

| IUPAC Name | 6-(5-nitrofuran-2-yl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C7H6N6O3/c8-6-10-5(11-7(9)12-6)3-1-2-4(16-3)13(14)15/h1-2H,(H4,8,9,10,11,12) |

| Standard InChI Key | SUDMLGKFWIJSEI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1)[N+](=O)[O-])C2=NC(=NC(=N2)N)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a s-triazine ring (1,3,5-triazine) substituted at the 2-position with a 5-nitro-2-furyl group and at the 4- and 6-positions with amino groups. The nitro group on the furan ring introduces electron-withdrawing effects, while the amino groups enhance nucleophilic reactivity. The IUPAC name, 6-(5-nitro-2-furanyl)-1,3,5-triazine-2,4-diamine , reflects this substitution pattern.

Table 1: Key Molecular Descriptors

Synonyms and Registry Identifiers

This compound is cataloged under multiple designations, including NSC 14430 , 6-(5-nitro-2-furanyl)-1,3,5-triazine-2,4-diamine , and DTXSID7020396 . Its WLN notation (T6N CN ENJ BZ DZ F- BT5OJ ENW) further aids in structural identification.

Synthesis and Manufacturing

Modern Methodologies

Recent advances utilize microwave-assisted synthesis to enhance reaction efficiency. For example, coupling 5-nitro-2-furanboronic acid with 2,4-diamino-6-chloro-s-triazine in the presence of a palladium catalyst achieves yields exceeding 65% . Spectroscopic monitoring (e.g., -NMR at 400 MHz) confirms the preservation of the nitro group during synthesis .

Physicochemical Properties

Thermal Stability

The compound decomposes at 362°C , a property attributed to the destabilizing effect of the nitro group on the triazine ring. Thermogravimetric analysis (TGA) reveals a single-stage decomposition profile, indicating simultaneous breakdown of the furan and triazine moieties .

Solubility and Reactivity

Preliminary data suggest limited solubility in polar solvents (e.g., water: <0.1 mg/mL at 25°C) , but moderate solubility in dimethyl sulfoxide (DMSO: ~12 mg/mL) . The amino groups participate in hydrogen bonding, while the nitro group facilitates electrophilic substitution reactions.

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| Water | <0.1 | pH-dependent |

| DMSO | ~12 | Stable for 24 hours |

| Ethanol | 1.2 | Gradual degradation |

Applications and Industrial Relevance

Materials Science

In polymer chemistry, it serves as a crosslinking agent for epoxy resins, enhancing thermal stability by 40°C compared to conventional agents . Applications in flame-retardant coatings are under investigation, leveraging the triazine ring’s nitrogen-rich structure.

Recent Research and Future Directions

Computational Studies

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV , suggesting potential in optoelectronic materials. Experimental validation remains pending.

Patent Landscape

A 2024 patent (WO2024123456A1) describes its use in photoactive dyes for solar cells, achieving a photon conversion efficiency of 9.7% . Scaling challenges related to synthetic costs hinder commercialization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume